8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one
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Overview
Description
8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the azocino and isoindol precursors, followed by their cyclization under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one
- 10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one
Uniqueness
8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one stands out due to its unique structural features and the specific chemical properties conferred by its azocino and isoindol moieties. These characteristics make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84484-60-6 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8,9,10,11,12,12a-hexahydro-7H-azocino[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C14H17NO/c16-14-12-8-5-4-7-11(12)13-9-3-1-2-6-10-15(13)14/h4-5,7-8,13H,1-3,6,9-10H2 |
InChI Key |
RHVSLJXGNQAQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2C(CC1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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